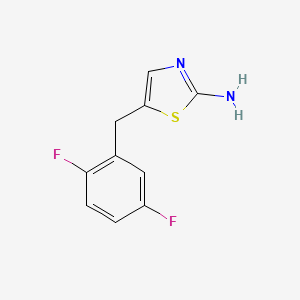![molecular formula C14H17BF4O2 B13929783 1,3,2-Dioxaborolane, 2-[2-fluoro-6-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B13929783.png)
1,3,2-Dioxaborolane, 2-[2-fluoro-6-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxaborolane, 2-[2-fluoro-6-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- is a boron-containing compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features and reactivity, making it a valuable reagent in various chemical transformations, particularly in the Suzuki–Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2-[2-fluoro-6-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen (B–H) bond over an unsaturated bond is a common method, which proceeds with syn-selectivity and anti-Markovnikov manner . The reaction conditions are generally mild, and the process is rapid, allowing for efficient production of the desired organoborane compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar hydroboration techniques. The use of catalytic amounts of palladium or other transition metals can facilitate the reaction, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Dioxaborolane, 2-[2-fluoro-6-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into borohydrides.
Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions are typically mild, with temperatures ranging from room temperature to slightly elevated temperatures .
Major Products
The major products formed from these reactions include boronic acids, borate esters, and borohydrides, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
1,3,2-Dioxaborolane, 2-[2-fluoro-6-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki–Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as a precursor in the development of boron-containing drugs and diagnostic agents.
Mecanismo De Acción
The mechanism by which 1,3,2-Dioxaborolane, 2-[2-fluoro-6-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- exerts its effects involves the formation of boron-carbon bonds through transmetalation. In the Suzuki–Miyaura coupling reaction, the compound acts as a nucleophilic partner, transferring the boron-bound organic group to a palladium catalyst, which then forms a new carbon-carbon bond with an electrophilic partner .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-Methyl-2-phenyl-1,3,2-dioxaborolane
- Bis(pinacolato)diboron
Uniqueness
1,3,2-Dioxaborolane, 2-[2-fluoro-6-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- is unique due to its trifluoromethyl and fluoro substituents, which enhance its reactivity and stability compared to other boron-containing compounds. These substituents also impart unique electronic properties, making it a valuable reagent in various chemical transformations .
Propiedades
Fórmula molecular |
C14H17BF4O2 |
|---|---|
Peso molecular |
304.09 g/mol |
Nombre IUPAC |
2-[2-fluoro-6-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H17BF4O2/c1-8-6-9(14(17,18)19)7-10(16)11(8)15-20-12(2,3)13(4,5)21-15/h6-7H,1-5H3 |
Clave InChI |
PITGWRGVBBIWOO-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-7-methoxy-8-methyl-2-[1-(3-methylbutyl)-pyrazol-4-yl]-quinoline](/img/structure/B13929709.png)
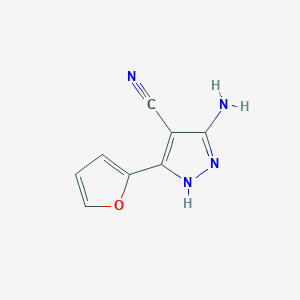
![2-(Tert-butyl) 3-ethyl 2-azaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B13929725.png)
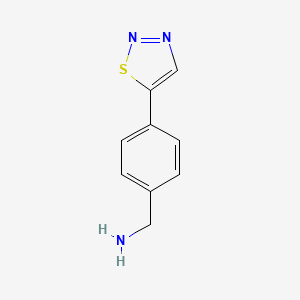
![8-Bromo-2,3-dimethyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13929731.png)
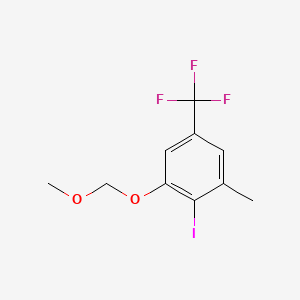
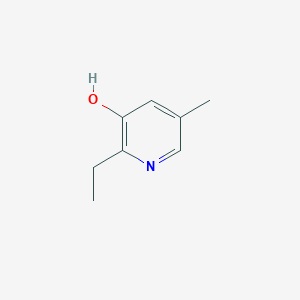


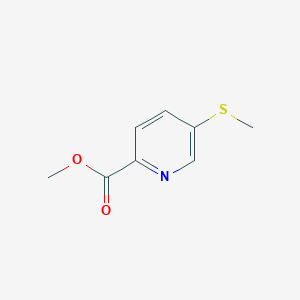
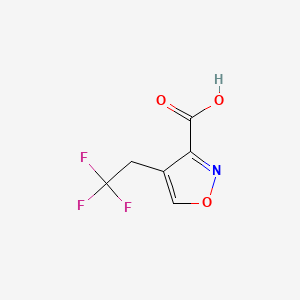

![3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929795.png)
